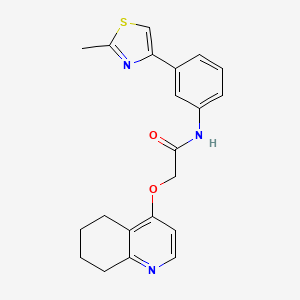
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylthiazol-4-yl)phenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylthiazol-4-yl)phenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential as anticancer agents. The thiazole ring is a common feature in several clinically used anticancer medicines, such as dabrafenib and dasatinib . The compound may interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis in cancer cells.
Antimicrobial Activity
Compounds featuring a thiazole ring, like sulfathiazole, exhibit significant antimicrobial properties. The subject compound could be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics .
Antifungal Activity
Thiazole derivatives such as abafungin are known for their antifungal activity. The compound’s potential to disrupt fungal cell membranes or inhibit essential enzymes could be valuable in treating fungal infections .
Antiviral Activity
The thiazole moiety is present in antiretroviral drugs like ritonavir. Research into the compound’s ability to interfere with viral replication or protein synthesis could open up new avenues for antiviral therapy .
Neuroprotective Applications
Thiazole derivatives have shown promise in neuroprotection, which is crucial for conditions like Alzheimer’s and Parkinson’s disease. The compound could be investigated for its ability to protect neuronal cells from damage or death .
Anti-inflammatory and Analgesic Properties
Compounds with a thiazole core have been associated with anti-inflammatory and analgesic effects. This compound could be studied for its potential to modulate inflammatory pathways or reduce pain perception .
Antihypertensive Effects
Some thiazole derivatives exhibit antihypertensive activity. The compound’s role in vasodilation or inhibition of angiotensin-converting enzyme (ACE) could be explored for treating hypertension .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. The compound could be assessed for its ability to cause cell cycle arrest or target specific oncogenes .
Propriétés
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-23-19(13-27-14)15-5-4-6-16(11-15)24-21(25)12-26-20-9-10-22-18-8-3-2-7-17(18)20/h4-6,9-11,13H,2-3,7-8,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBQKUKUVZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)COC3=C4CCCCC4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)
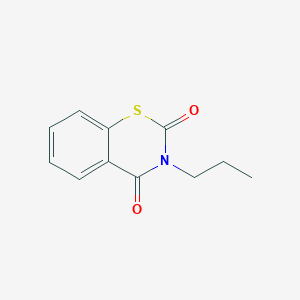
![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

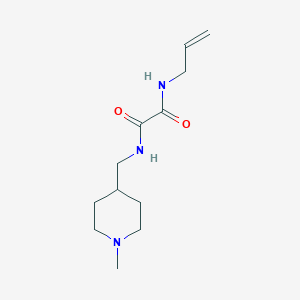
![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)
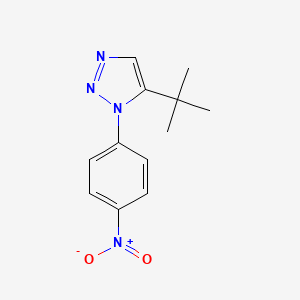
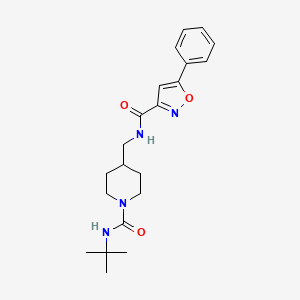

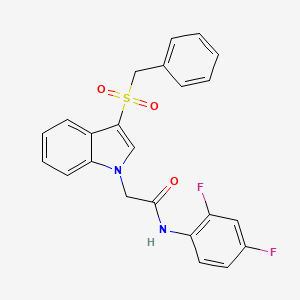
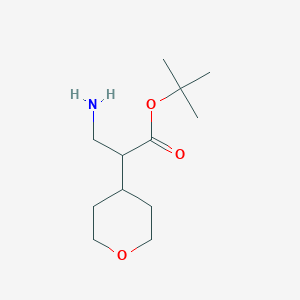
![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)
![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)